molecular formula C10H12O2S B8543173 3-(2-Methylthioethoxy)benzaldehyde

3-(2-Methylthioethoxy)benzaldehyde

Cat. No.: B8543173
M. Wt: 196.27 g/mol
InChI Key: SEBRFEYZZGADFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylthioethoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H12O2S and its molecular weight is 196.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

3-(2-methylsulfanylethoxy)benzaldehyde

InChI

InChI=1S/C10H12O2S/c1-13-6-5-12-10-4-2-3-9(7-10)8-11/h2-4,7-8H,5-6H2,1H3

InChI Key

SEBRFEYZZGADFO-UHFFFAOYSA-N

Canonical SMILES

CSCCOC1=CC=CC(=C1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 1.00 g of 3-hydroxybenzaldehyde, 25 ml of tetrahydrofuran, 2.40 g of triphenylphosphine and 0.78 ml of 2-methylthioethanol was added dropwise 3.50 ml of diethyl azodicarboxylate (40% toluene solution), and the mixture was stirred at room temperature for 15.5 hours. The reaction solution was concentrated under reduced pressure, and the resulting residue was subjected to silica gel column chromatography to obtain 0.71 g of oily 3-(2-methylthioethoxy)benzaldehyde [Compound No. (f)].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
3.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

NaH (1.3 g, 54 mmol) is added to a solution of 5.0 g (41 mmol) 3-hydroxybenzaldehyde in 30 ml DMF at 0° C. After stirring for 1 h 4.44 ml (45 mmol) 2-chloroethyl methyl sulphide is added. The reaction mixture is warmed to room temperature and stirring is continued for 16 h. Then the reaction mixture is poured onto water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over MgSO4, filtered and concentrated in vacuo. The residue is purified by flash-chromatography on silica gel (hexane/EtOAc=3:1) to afford the title compound as a colorless oil.
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.44 mL
Type
reactant
Reaction Step Two

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